
Potassium 2,3,4-trichlorophenoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2,3,4-trichlorophenoxide is a chemical compound with the molecular formula C6H2Cl3OK. It is a potassium salt of 2,3,4-trichlorophenol, characterized by the presence of three chlorine atoms attached to a phenol ring. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 2,3,4-trichlorophenoxide can be synthesized through the reaction of 2,3,4-trichlorophenol with potassium hydroxide. The reaction typically occurs in an aqueous medium, where 2,3,4-trichlorophenol is dissolved in water, and potassium hydroxide is added gradually. The mixture is then heated to facilitate the formation of this compound. The reaction can be represented as follows:
C6H2Cl3OH+KOH→C6H2Cl3OK+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as filtration, crystallization, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2,3,4-trichlorophenoxide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in organic solvents.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products can include quinones or other oxidized derivatives.
Reduction: Products may include partially or fully dechlorinated phenols.
Applications De Recherche Scientifique
Potassium 2,3,4-trichlorophenoxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of substituted phenols and other aromatic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiseptic or disinfectant.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of potassium 2,3,4-trichlorophenoxide involves its interaction with cellular components. The compound can disrupt cellular membranes and proteins, leading to antimicrobial effects. It may also interfere with enzymatic activities by binding to active sites or altering the structure of enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium 2,4,6-trichlorophenoxide: Similar in structure but with chlorine atoms at different positions.
Potassium 2,3,5-trichlorophenoxide: Another isomer with chlorine atoms at different positions.
Potassium 2,3,4,5-tetrachlorophenoxide: Contains an additional chlorine atom compared to potassium 2,3,4-trichlorophenoxide.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and applications in various fields.
Propriétés
Numéro CAS |
58200-71-8 |
|---|---|
Formule moléculaire |
C6H2Cl3KO |
Poids moléculaire |
235.5 g/mol |
Nom IUPAC |
potassium;2,3,4-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.K/c7-3-1-2-4(10)6(9)5(3)8;/h1-2,10H;/q;+1/p-1 |
Clé InChI |
GLRAIAFGAKIYID-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





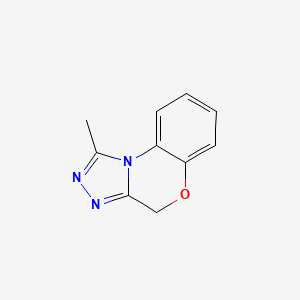

![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)
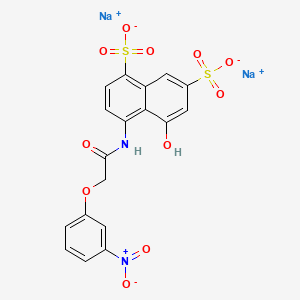
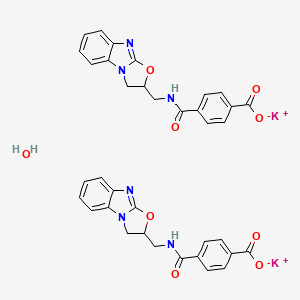

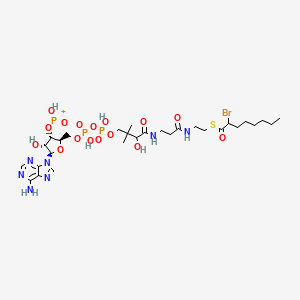


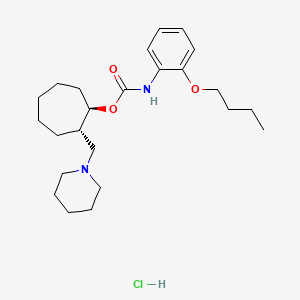
![[(3S,3aR,6S,6aS)-3-[4-(3-indazol-2-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15183418.png)
